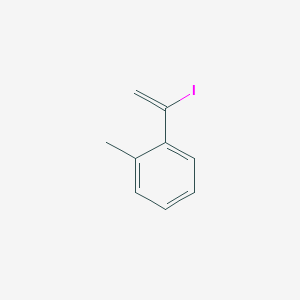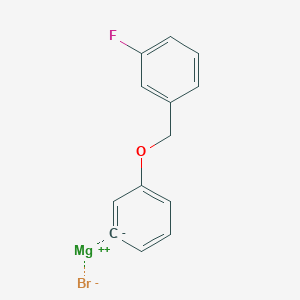![molecular formula C13H28N2Si B12638689 2-[(Propan-2-yl)(trimethylsilyl)amino]heptanenitrile CAS No. 919789-36-9](/img/structure/B12638689.png)
2-[(Propan-2-yl)(trimethylsilyl)amino]heptanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Propan-2-yl)(trimethylsilyl)amino]heptanenitrile is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propan-2-yl)(trimethylsilyl)amino]heptanenitrile typically involves the reaction of heptanenitrile with propan-2-yl(trimethylsilyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
2-[(Propan-2-yl)(trimethylsilyl)amino]heptanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
2-[(Propan-2-yl)(trimethylsilyl)amino]heptanenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(Propan-2-yl)(trimethylsilyl)amino]heptanenitrile involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Propan-2-yl)(trimethylsilyl)amino]hexanenitrile
- 2-[(Propan-2-yl)(trimethylsilyl)amino]octanenitrile
- 2-[(Propan-2-yl)(trimethylsilyl)amino]nonanenitrile
Uniqueness
2-[(Propan-2-yl)(trimethylsilyl)amino]heptanenitrile is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it particularly useful in certain applications, such as organic synthesis and medicinal chemistry .
Properties
CAS No. |
919789-36-9 |
|---|---|
Molecular Formula |
C13H28N2Si |
Molecular Weight |
240.46 g/mol |
IUPAC Name |
2-[propan-2-yl(trimethylsilyl)amino]heptanenitrile |
InChI |
InChI=1S/C13H28N2Si/c1-7-8-9-10-13(11-14)15(12(2)3)16(4,5)6/h12-13H,7-10H2,1-6H3 |
InChI Key |
UIDWJNDRUZXVDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C#N)N(C(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


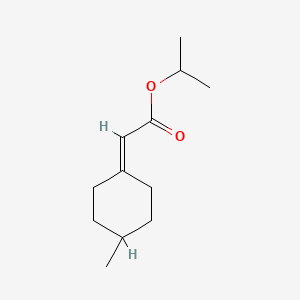
![2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate](/img/structure/B12638611.png)

![N-[5-[4-(morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B12638629.png)

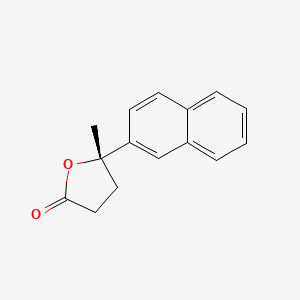
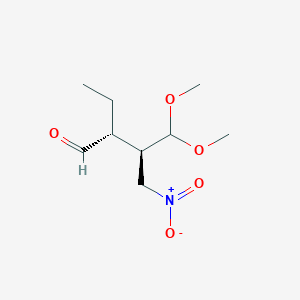
![N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea](/img/structure/B12638653.png)

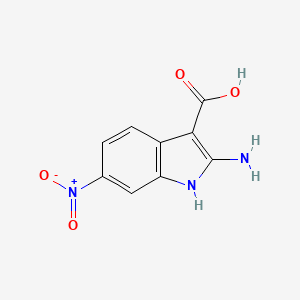
![Methyl 5-chloro-1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12638659.png)
![6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane](/img/structure/B12638662.png)
